molecular formula C26H21NO4 B12158525 (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one

(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one

Cat. No.: B12158525
M. Wt: 411.4 g/mol
InChI Key: GBHQYDYILDYVFR-OQKWZONESA-N
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Description

(2Z)-2-(1,3-Benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one is a synthetic enone derivative featuring a benzoxazole heterocycle, a 4-methoxyphenyl group, and a propenyloxy-substituted phenyl ring. The compound’s molecular formula is C26H21NO4 (molar mass: 411.45 g/mol), with structural complexity arising from conjugated π-systems and electron-donating substituents (methoxy and propenyloxy groups).

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(4-prop-2-enoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C26H21NO4/c1-3-16-30-21-12-8-18(9-13-21)17-22(25(28)19-10-14-20(29-2)15-11-19)26-27-23-6-4-5-7-24(23)31-26/h3-15,17H,1,16H2,2H3/b22-17+

InChI Key

GBHQYDYILDYVFR-OQKWZONESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(C=C2)OCC=C)/C3=NC4=CC=CC=C4O3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCC=C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one is a complex organic molecule that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the benzoxazole moiety in this compound enhances its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C26H23NO4C_{26}H_{23}NO_{4}, with a molecular weight of approximately 413.5 g/mol. The structure features a benzoxazole ring, methoxy groups, and an allyloxy phenyl substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC26H23NO4
Molecular Weight413.5 g/mol
Key Functional GroupsBenzoxazole, Methoxy, Allyloxy

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets involved in disease processes. Computer-aided predictions suggest that it may exhibit multiple biological activities through mechanisms such as enzyme inhibition and receptor modulation.

Biological Activities

Research has identified several significant biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that chalcone derivatives can induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Antimicrobial Properties : The benzoxazole ring is known to enhance antimicrobial activity against various pathogens, making this compound a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Effects : The presence of methoxy groups may contribute to the anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Cytotoxicity Assays : A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency against specific types of cancer cells.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes involved in inflammatory pathways showed that this compound could effectively reduce enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Binding Affinity Assessments : Interaction studies using surface plasmon resonance indicated that the compound binds effectively to target proteins, providing insights into its mechanism of action.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this chalcone derivative:

Compound NameStructural FeaturesBiological Activity
Benzoxazole derivative AContains a benzoxazole ringAntimicrobial
Benzophenone derivative BSimilar carbonyl structureAnticancer
Ethoxy-substituted phenol CContains ethoxy groupsAnti-inflammatory

These comparisons illustrate how variations in substituents and core structures influence biological activity and potential applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a broader family of α,β-unsaturated ketones with heterocyclic and aryl substituents. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound - 1,3-Benzoxazol-2-yl
- 4-Methoxyphenyl
- 4-Propenyloxyphenyl
C26H21NO4 411.45 Conjugated enone; electron-rich substituents
(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(4-isopropylphenyl)-1-(4-methylphenyl)prop-2-en-1-one - 1,3-Benzoxazol-2-yl
- 4-Isopropylphenyl
- 4-Methylphenyl
C26H23NO2 381.48 Hydrophobic substituents (isopropyl, methyl) enhance lipophilicity
(2Z)-1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one - 1,2,4-Triazol-1-yl
- 4-Chlorophenyl
- 2,4-Dichlorophenyl
C17H10Cl3N3O 378.64 Chlorine substituents increase electronegativity and metabolic stability
(2E)-3-[4-(1H-Benzimidazol-2-yl-methoxy)phenyl]-1-(4-methoxyphenyl)-prop-2-en-1-one - Benzimidazolyl-methoxy
- 4-Methoxyphenyl
C24H20N2O3 384.43 Benzimidazole moiety may enhance DNA intercalation potential

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Electron-Donating vs.
  • Steric Hindrance : The propenyloxy group in the target compound introduces less steric bulk than the isopropyl group in , possibly improving solubility and bioavailability.
Pharmacological Potential
  • Benzoxazole vs. Benzimidazole : Benzoxazole derivatives (target compound and ) are associated with antimicrobial activity, while benzimidazole analogs () are more commonly linked to anticancer effects due to DNA interaction .
Physicochemical Properties
  • Lipophilicity : The target compound (logP estimated at ~3.5) is less lipophilic than the isopropyl/methyl-substituted analog (logP ~4.2, ) but more lipophilic than the triazole-containing compound (logP ~2.8, ). This impacts membrane permeability and ADME profiles.
  • Thermal Stability: Benzoxazole rings generally confer higher thermal stability compared to benzimidazoles, as noted in crystallographic studies .

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